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molecular formula C9H10BrNO2 B1326408 Methyl 3-amino-5-bromo-2-methylbenzoate CAS No. 1000342-11-9

Methyl 3-amino-5-bromo-2-methylbenzoate

Cat. No. B1326408
M. Wt: 244.08 g/mol
InChI Key: NMLOSXSDLWFBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006242B2

Procedure details

To a solution of methyl 5-bromo-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methylbenzoate (30 g, 68.02 mmol), 4-(prop-2-yn-1-yl) morpholine (25.51 g, 204 mmol) and triethylamine (20.61 g, 204 mmol) in DMF (300 mL) was bubbled Argon for 20 min. Then CuI (3.87 g, 20.36 mmol) and Pd (PPh3)4 (7.85 g, 6.79 mmol) were added and Argon was bubbled through for further 20 min. The reaction mixture was heated at 105° C. for 4 h and then cooled to room temperature. The reaction was quenched with water (100 mL) and the aqueous phase was extracted with 10% MeOH/DCM (400 mL×3). The combined organic extracts were dried over Na2SO4, filtered and concentrated. The residue was, purified by silica gel column chromatography to afford the title compound (21 g, 63.7% yield).
Name
methyl 5-bromo-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methylbenzoate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
20.61 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
3.87 g
Type
catalyst
Reaction Step Two
Quantity
7.85 g
Type
catalyst
Reaction Step Two
Yield
63.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:13](CC)[C@H]2CC[C@H](N(CCOC)C)CC2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C(N1CCOCC1)C#C.C(N(CC)CC)C>CN(C=O)C.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:13][C:4]1[C:5]([CH3:12])=[C:6]([CH:11]=[C:2]([Br:1])[CH:3]=1)[C:7]([O:9][CH3:10])=[O:8] |^1:54,56,75,94|

Inputs

Step One
Name
methyl 5-bromo-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methylbenzoate
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)N([C@@H]1CC[C@H](CC1)N(C)CCOC)CC
Name
Quantity
25.51 g
Type
reactant
Smiles
C(C#C)N1CCOCC1
Name
Quantity
20.61 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CuI
Quantity
3.87 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
7.85 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through for further 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 10% MeOH/DCM (400 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 63.7%
YIELD: CALCULATEDPERCENTYIELD 126.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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